![molecular formula C19H20N4O B5544476 2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives often involves complex reactions that provide insights into the versatility of these heterocyclic compounds. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can yield 3-pyridine and 3-quinoline carboxamides, showcasing the flexibility of synthesis approaches for similar structures (Mosti, Schenone, & Ciulia Menozzi, 1985). Additionally, the formation of pyrrolo[1,2-a]quinoxalines through cyclocondensation reactions further exemplifies the synthetic pathways available for constructing complex molecules involving quinoline moieties (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often studied through techniques such as X-ray crystallography and molecular mechanics calculations. These methods provide valuable insights into the conformational flexibility and the potential for interaction with biological molecules, which is crucial for understanding their biological activity (Hudson et al., 1987).
Chemical Reactions and Properties
Quinoline and pyridine derivatives undergo a variety of chemical reactions that highlight their reactivity and functional versatility. The synthesis of fluorescent quinoline derivatives illustrates the potential for creating molecules with specific properties, such as fluorescence, which can be useful in analytical and diagnostic applications (Gracheva et al., 1982).
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have focused on the synthesis and evaluation of carboxamide derivatives of quinoline and naphthyridines for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing potent cytotoxicity at nanomolar concentrations (Deady et al., 2003). Similarly, coumarin and quinolinone carboxamides have been synthesized and evaluated for their potency in inhibiting cancer cell growth, with the structure of certain carboxamides confirmed by X-ray diffraction analysis indicating the potential for anticancer applications (Matiadis et al., 2013).
Molecular Docking and Kinase Inhibition
Other studies have focused on the synthesis of quinoline derivatives for molecular docking and kinase inhibition, suggesting their potential in targeted therapy for diseases such as cancer. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives and their preliminary central nervous system pharmacological evaluation have been reported, highlighting the structure-activity relationships and potential for anticonvulsant activities (Guillon et al., 1998).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 2-styrylquinolines as antitumor agents and EGFR kinase inhibitors demonstrate the relevance of quinoline derivatives in developing new anticancer therapies. These compounds have been tested for antitumor activity against cancer cell lines, with some showing high potency and the ability to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy (El-Sayed et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,8-dimethyl-N-[2-(pyridin-3-ylamino)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-3-7-16-17(11-14(2)23-18(13)16)19(24)22-10-9-21-15-6-4-8-20-12-15/h3-8,11-12,21H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKYYVPQUTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCCNC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

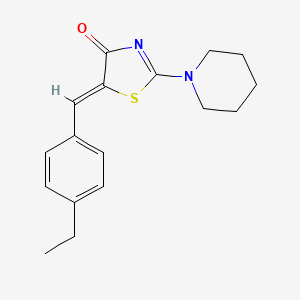
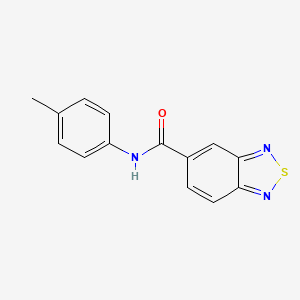
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)


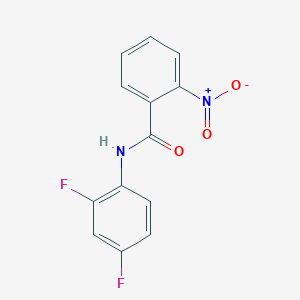

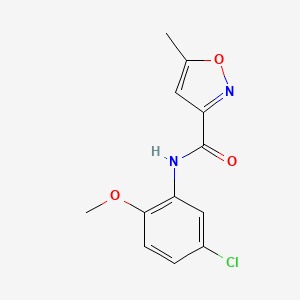
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)
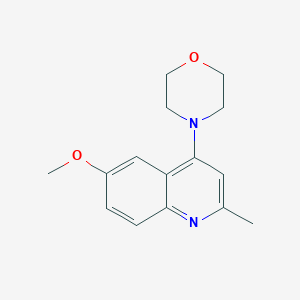
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)